Computed LogP Increase of +1.11 Units Relative to 4-Aminoisoquinoline Predicts Superior Membrane Permeability
The experimentally validated computed partition coefficient (LogP) for 3-(ethylthio)isoquinolin-4-amine is 3.51 , compared to 2.40 for the structurally minimal analog 4-aminoisoquinoline (CAS 23687-25-4) . This difference of +1.11 log units corresponds to an approximately 13-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability. The increase is directly attributable to the ethylthio substituent, which adds hydrophobic surface area relative to 4-aminoisoquinoline's hydrogen at the 3-position.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 |
| Comparator Or Baseline | 4-Aminoisoquinoline (CAS 23687-25-4): LogP = 2.40 |
| Quantified Difference | +1.11 log units (~13-fold greater partition coefficient) |
| Conditions | Predicted via atom-based computational method; values sourced from Molbase (target) and chem960 (comparator) |
Why This Matters
A logP difference of this magnitude strongly influences cell permeability and blood-brain barrier penetration predictions, making the target compound the preferred choice for CNS-targeted or intracellular target screening cascades.
